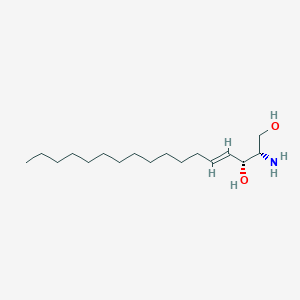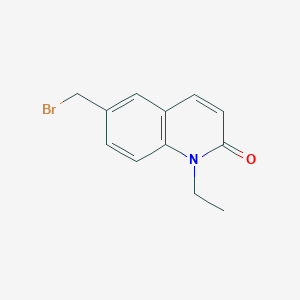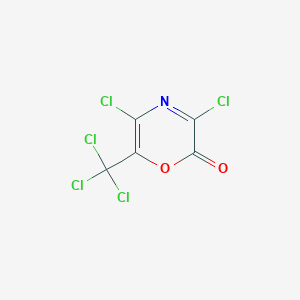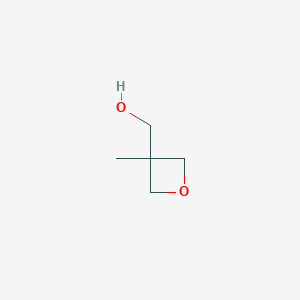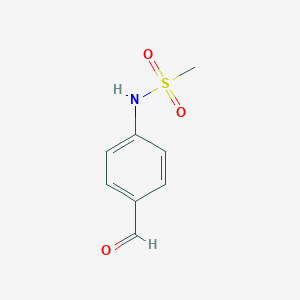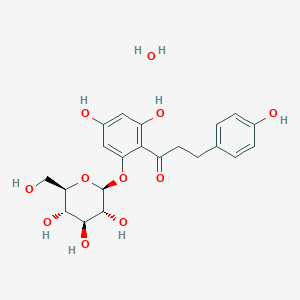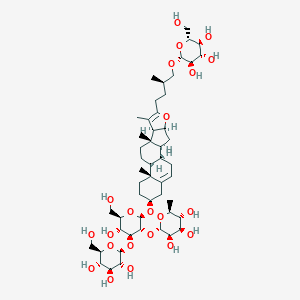
Pseudoprotogracillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudoprotogracillin is a natural product found in Dioscorea futschauensis . It is a steroidal saponin .
Molecular Structure Analysis
The molecular formula of Pseudoprotogracillin is C51H82O22 . Its molecular weight is 1047.2 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Physical And Chemical Properties Analysis
Pseudoprotogracillin has a molecular weight of 1047.2 g/mol . Its molecular formula is C51H82O22 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Scientific Research Applications
Extraction of Bioactive Compounds
Pseudoprotogracillin is one of the bioactive steroidal saponins that can be extracted from Dioscoreae Nipponicae Rhizoma (DNR) using Natural Deep Eutectic Solvents (NADESs) . This method is environmentally friendly and efficient, making it a suitable green media for the extraction of bioactive compounds from natural products .
Traditional Medicine
DNR, which contains Pseudoprotogracillin, is widely used in traditional herbal medicine. It is known for relieving cough and asthma, eliminating rheumatic aches, alleviating pain, and improving blood circulation .
Green Chemistry
The use of NADESs for the extraction of Pseudoprotogracillin and other steroidal saponins represents a significant advancement in green chemistry. NADESs are a type of ionic liquid that can be made from natural and renewable resources, making them a more sustainable alternative to traditional organic solvents .
Analytical Chemistry
The extraction of Pseudoprotogracillin using NADESs can be optimized using response surface methodology. This involves adjusting various parameters, such as the water content of the NADESs, extraction time, and liquid-solid ratio .
Material Science
The extraction process of Pseudoprotogracillin can cause changes in the microstructure of the DNR powder. This can be observed using a field emission scanning electron microscope . Understanding these changes can provide valuable insights into the interactions between the solvent and the plant material, which could be useful in material science.
Safety and Hazards
The safety data sheet for Pseudoprotogracillin suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . In case of inhalation, remove from exposure and move to fresh air immediately .
Future Directions
While specific future directions for Pseudoprotogracillin are not mentioned in the available resources, the field of microbial genomics presents promising opportunities for the discovery of new antibacterial agents . The utilization of the microbial genomics approach could improve the odds of antibiotic development having a more successful outcome .
Mechanism of Action
Target of Action
Pseudoprotogracillin is a steroidal saponin isolated from Dioscoreae species The primary targets of Pseudoprotogracillin are not explicitly mentioned in the available literature
Biochemical Pathways
Steroidal saponins are known to influence various cellular processes, which may include signal transduction pathways, ion transport, and cell proliferation .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for determining its bioavailability and therapeutic potential .
Result of Action
As a steroidal saponin, it may exert its effects by interacting with cell membranes, potentially influencing cell signaling and other cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of steroidal saponins .
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O22/c1-20(19-65-46-41(62)39(60)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-42(63)38(59)34(55)22(3)66-47)44(37(58)32(18-54)71-49)72-48-43(64)40(61)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3/t20-,22+,24+,25-,26+,27+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49-,50+,51+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZLXJWNXMGDGS-CRPAHPMISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudoprotogracillin | |
Q & A
Q1: What is the significance of Pseudoprotogracillin in the context of this research?
A1: The research focuses on identifying and quantifying chemical compounds in Dioscorea septemloba Thunb. (DST) for quality control purposes. Pseudoprotogracillin is among the six compounds identified and selected as a quantitative marker for evaluating the quality of DST from different habitats []. This suggests that the presence and concentration of Pseudoprotogracillin can potentially serve as an indicator of the quality and perhaps even the origin of DST samples.
Q2: Can you tell me more about the analytical methods used to quantify Pseudoprotogracillin in DST?
A2: The researchers employed a combination of advanced analytical techniques. Initially, they used offline two-dimensional liquid chromatography-mass spectrometry (2D LC-MS) with hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography (RPLC) to separate and characterize the compounds in DST []. For accurate quantification of Pseudoprotogracillin, they utilized ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) []. This method allowed for targeted analysis of Pseudoprotogracillin alongside other selected markers, providing valuable data for quality control assessment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

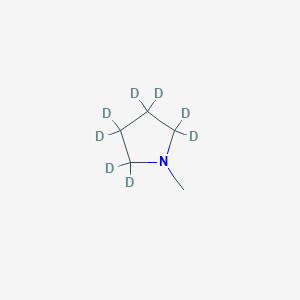

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)
